1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound characterized by its intricate structure and potential biological applications. This compound belongs to a class of molecules that are often investigated for their pharmacological properties, particularly in the context of drug development for various diseases.
This compound is cataloged under the CAS number 2034527-23-4 and has been referenced in various scientific literature and patents related to medicinal chemistry and biological activity. It is primarily available for research purposes, as indicated by commercial suppliers that list it for sale with specific purity and pricing details .
The compound can be classified as a pyrrolidinone derivative, which is notable for its structural features including a pyrrolidine ring and multiple functional groups that may contribute to its biological activity. It is also categorized within the broader class of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure.
The synthesis of 1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. These may include:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, can significantly influence the yield and purity of the final product. Detailed protocols can be found in patent literature where similar compounds are discussed .
The molecular formula of 1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one is C16H23N3O3. Its structure features:
The molecular weight is approximately 305.372 g/mol, and its SMILES representation is COC1CCN(CC1)C1CN(C1)C(=O)c1cccn(c1=O)C
. This notation provides insight into the connectivity of atoms within the molecule .
The compound is likely to participate in various chemical reactions due to its functional groups. Potential reactions include:
Reactivity can be assessed through standard organic chemistry techniques such as thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for purity analysis.
Chemical stability under various conditions (e.g., pH, temperature) should be evaluated to ensure safe handling and storage. The presence of multiple functional groups suggests potential for reactivity under certain conditions.
1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one holds promise in medicinal chemistry as a candidate for developing new therapeutics targeting diseases influenced by kinase activity or neurotransmitter systems. Its unique structure may provide avenues for further research into its efficacy and safety profiles in preclinical studies.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: